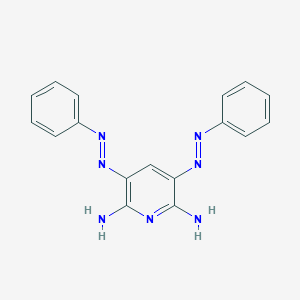

3,5-Bis(phénylazo)-2,6-diaminopyridine

Vue d'ensemble

Description

L'adénosine 5’-[gamma-thio]triphosphate est un analogue de nucléoside triphosphate où l'un des oxygènes liés au groupe gamma-phosphate est remplacé par du soufre. Ce composé est largement utilisé dans les études biochimiques et physiologiques comme un analogue non hydrolysable de l'adénosine triphosphate, ce qui le rend précieux dans la recherche impliquant des processus dépendants de l'ATP .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Role in Drug Formulation

3,5-Bisphenylazo-2,6-diaminopyridine is primarily recognized for its utility in the pharmaceutical industry. It serves as an essential reactant in the synthesis of phenazopyridine, a drug widely used for urinary tract infections (UTIs) due to its analgesic properties. This compound is crucial for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), facilitating the commercial production of phenazopyridine and its derivatives .

1.2 Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 3,5-bisphenylazo-2,6-diaminopyridine. In one study, acute oral toxicity tests indicated that the compound exhibited a lethal dose (LD50) between 50-300 mg/kg body weight in rats. Observations included symptoms such as extreme salivation and convulsions at higher doses . These findings underscore the importance of understanding dosage and potential side effects when formulating drugs that include this compound.

Material Science Applications

2.1 Synthesis of Polymers

In material science, 3,5-bisphenylazo-2,6-diaminopyridine is utilized as a reactant in synthesizing monomers for heat-resistant polymers. These polymers are valuable in various industrial applications due to their stability under high temperatures . The incorporation of this compound can enhance the thermal properties of the resulting materials.

2.2 Dye Applications

The azo group present in 3,5-bisphenylazo-2,6-diaminopyridine makes it suitable for use as a dye or pigment in textiles and other materials. Its vibrant color properties can be harnessed for coloring applications where stability and resistance to fading are required.

Case Studies and Research Findings

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'adénosine 5’-[gamma-thio]triphosphate peut être synthétisé par un procédé chimique en plusieurs étapes. La synthèse implique généralement la thiophosphorylation de l'adénosine triphosphate. Les conditions de réaction nécessitent souvent l'utilisation de chlorure de thiophosphoryle en présence d'une base comme la triéthylamine. La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse du chlorure de thiophosphoryle .

Méthodes de production industrielle : La production industrielle d'adénosine 5’-[gamma-thio]triphosphate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit est souvent purifié à l'aide de techniques chromatographiques pour éliminer les impuretés et les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : L'adénosine 5’-[gamma-thio]triphosphate subit divers types de réactions chimiques, notamment :

Réactions de substitution : L'atome de soufre en position gamma peut participer à des réactions de substitution, où il peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Chlorure de thiophosphoryle : Utilisé dans la synthèse de l'adénosine 5’-[gamma-thio]triphosphate.

Triéthylamine : Agit comme une base dans la réaction de thiophosphorylation.

Conditions anhydres : Essentielles pour éviter l'hydrolyse pendant la synthèse.

Principaux produits formés :

Protéines thiophosphorylées : Lorsqu'il est utilisé dans les réactions de kinase, l'adénosine 5’-[gamma-thio]triphosphate peut produire des protéines thiophosphorylées qui sont résistantes aux protéines phosphatases.

4. Applications scientifiques de la recherche

L'adénosine 5’-[gamma-thio]triphosphate a une large gamme d'applications scientifiques de recherche :

Chimie : Utilisé comme analogue non hydrolysable de l'adénosine triphosphate dans des études impliquant des processus dépendants de l'ATP.

Biologie : Employé dans des études de sites de liaison de l'ATP et des effets de l'ATP sur divers processus biologiques.

Médecine : Enquête sur ses applications thérapeutiques potentielles, en particulier dans la modulation des voies dépendantes de l'ATP.

Industrie : Utilisé dans la production de protéines thiophosphorylées à des fins de recherche et de développement

5. Mécanisme d'action

L'adénosine 5’-[gamma-thio]triphosphate exerce ses effets en se liant aux sites de liaison de l'ATP dans diverses protéines et enzymes. L'atome de soufre en position gamma le rend résistant à l'hydrolyse, lui permettant d'agir comme un analogue stable de l'adénosine triphosphate. Ce composé peut moduler les processus dépendants de l'ATP en se substituant à l'adénosine triphosphate dans les réactions de kinase, conduisant à la formation de protéines thiophosphorylées qui sont résistantes à la déphosphorylation .

Composés similaires :

Adénosine 5’-triphosphate (ATP) : Le substrat naturel de nombreux processus dépendants de l'ATP.

Adénosine 5’-[bêta,gamma-imido]triphosphate : Un autre analogue non hydrolysable de l'adénosine triphosphate.

Adénosine 5’-[alpha-thio]triphosphate : Un composé similaire où l'atome de soufre est en position alpha.

Unicité : L'adénosine 5’-[gamma-thio]triphosphate est unique en raison de la présence de l'atome de soufre en position gamma, ce qui la rend résistante à l'hydrolyse. Cette propriété lui permet d'agir comme un analogue stable de l'adénosine triphosphate, ce qui le rend précieux dans les études impliquant des processus dépendants de l'ATP .

Mécanisme D'action

Adenosine 5’-[gamma-thio]triphosphate exerts its effects by binding to ATP-binding sites in various proteins and enzymes. The sulfur atom in the gamma position makes it resistant to hydrolysis, allowing it to act as a stable analogue of adenosine triphosphate. This compound can modulate ATP-dependent processes by substituting for adenosine triphosphate in kinase reactions, leading to the formation of thiophosphorylated proteins that are resistant to dephosphorylation .

Comparaison Avec Des Composés Similaires

Adenosine 5’-triphosphate (ATP): The natural substrate for many ATP-dependent processes.

Adenosine 5’-[beta,gamma-imido]triphosphate: Another non-hydrolyzable analogue of adenosine triphosphate.

Adenosine 5’-[alpha-thio]triphosphate: A similar compound where the sulfur atom is in the alpha position.

Uniqueness: Adenosine 5’-[gamma-thio]triphosphate is unique due to the presence of the sulfur atom in the gamma position, which makes it resistant to hydrolysis. This property allows it to act as a stable analogue of adenosine triphosphate, making it valuable in studies involving ATP-dependent processes .

Activité Biologique

3,5-Bisphenylazo-2,6-diaminopyridine (CAS No. 34981-09-4) is an azo compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and dye technology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₇H₁₅N₇

- Molecular Weight : 317.36 g/mol

- Structure : The compound features two phenyl groups linked by an azo (-N=N-) bond to a pyridine ring substituted with two amino groups.

The biological activity of 3,5-bisphenylazo-2,6-diaminopyridine is primarily attributed to its ability to interact with various biological targets. The azo group can undergo reduction in biological systems, leading to the formation of amines that can affect cellular processes.

- Antioxidant Activity : Studies have shown that azo compounds can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to cancer and inflammatory processes. For instance, it may act as an inhibitor for certain kinases involved in cell proliferation.

Biological Activity Data

The following table summarizes key findings from research on the biological activity of 3,5-bisphenylazo-2,6-diaminopyridine:

Case Studies

-

Cytotoxic Effects on Cancer Cells : A study conducted on various cancer cell lines indicated that 3,5-bisphenylazo-2,6-diaminopyridine exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : IC50 values ranged from 10 µM (MCF-7) to 25 µM (A549), indicating a dose-dependent response.

-

Antimicrobial Activity : Another investigation focused on the antimicrobial properties of the compound against various pathogens. The results suggested that it possesses moderate antibacterial activity against Gram-positive bacteria.

- Pathogens Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : 50 µg/mL against S. aureus; no significant effect on E. coli.

Toxicological Profile

The safety profile of 3,5-bisphenylazo-2,6-diaminopyridine has been assessed through acute toxicity studies in animal models. Findings indicated potential for renal and hepatic toxicity at higher doses:

Propriétés

IUPAC Name |

3,5-bis(phenyldiazenyl)pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7/c18-16-14(23-21-12-7-3-1-4-8-12)11-15(17(19)20-16)24-22-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOJJBNGYKLHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.